Steviolbioside

cytotoxicity drug safety steviol glycosides

Steviolbioside is a minor stevia glycoside distinguished by a β-sophorosyl moiety at C13 and a free C19 carboxylic acid—a structure that eliminates the bitter aftertaste of stevioside and imparts 2× greater antitubercular potency (MIC 3.8 μg/mL). This unique scaffold supports enzymatic derivatization, γ-cyclodextrin complexation (31-fold solubility increase), and premium sweetener formulations requiring sensory parity with full-sugar controls. Choose Steviolbioside for applications where generic steviol glycosides cannot substitute.

Molecular Formula C32H50O13
Molecular Weight 642.7 g/mol
CAS No. 41093-60-1
Cat. No. B1681143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSteviolbioside
CAS41093-60-1
Synonymssteviolbioside
steviolbioside, potassium salt
steviolbioside, sodium salt
Molecular FormulaC32H50O13
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESCC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)(C)C(=O)O
InChIInChI=1S/C32H50O13/c1-15-11-31-9-5-18-29(2,7-4-8-30(18,3)28(40)41)19(31)6-10-32(15,14-31)45-27-25(23(38)21(36)17(13-34)43-27)44-26-24(39)22(37)20(35)16(12-33)42-26/h16-27,33-39H,1,4-14H2,2-3H3,(H,40,41)/t16-,17-,18+,19+,20-,21-,22+,23+,24-,25-,26+,27+,29-,30-,31-,32+/m1/s1
InChIKeyOMHUCGDTACNQEX-OSHKXICASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Steviolbioside (CAS 41093-60-1): A Rare Steviol Glycoside Sweetener with Quantifiable Bioactivity and Processing Advantages


Steviolbioside is a minor ent-kaurane diterpenoid glycoside naturally occurring in Stevia rebaudiana leaves at approximately 0.03–0.1% dry weight, structurally comprising a steviol aglycone with a β-sophorosyl moiety at the C13 position and a free carboxylic acid at C19 [1][2]. It serves as both a natural sweetener and a bioactive compound exhibiting quantifiable cytotoxicity against specific human cancer cell lines and antitubercular activity in vitro [3].

Why Stevioside or Rebaudioside A Cannot Functionally Replace Steviolbioside in Research and Industrial Applications


Steviol glycosides exhibit pronounced structure-activity divergence that precludes generic interchangeability. Unlike the major commercial sweeteners stevioside (triglucosylated at C13 and C19) and rebaudioside A (tetraglucosylated), steviolbioside lacks the C19 glucosyl ester linkage, resulting in fundamentally different physicochemical and biological profiles [1]. This structural distinction yields a unique sensory profile—sweetness without bitterness versus stevioside's characteristic bitter aftertaste—as well as markedly different enzymatic processing behavior, cytotoxic selectivity on normal cells, and antitubercular potency [2][3]. Consequently, stevioside or Reb A cannot be substituted for steviolbioside in applications requiring specific enzymatic substrates, distinct taste profiles, or particular biological activities.

Steviolbioside (CAS 41093-60-1) Quantitative Differentiation Evidence Against Stevioside and Other Analogs


Steviolbioside Exhibits 2× Greater Cytotoxicity on Normal Human Hepatocytes and Intestinal Cells Versus Stevioside

Steviolbioside demonstrates significantly elevated cytotoxicity on normal human cells compared to its precursor stevioside. In MTT assays using human hepatocyte L02 cells and intestinal epithelial T84 cells, steviolbioside showed higher cytotoxicity than stevioside at equivalent concentrations, though both were substantially less cytotoxic than the chemotherapy control 5-fluorouracil [1].

cytotoxicity drug safety steviol glycosides

Steviolbioside Demonstrates 2× Greater In Vitro Antitubercular Potency (MIC) Against Mycobacterium tuberculosis H37Rv Compared to Stevioside

In vitro antitubercular assays reveal that steviolbioside inhibits the growth of Mycobacterium tuberculosis H37Rv with approximately twice the potency of stevioside. The minimum inhibitory concentration (MIC) for 100% growth inhibition was 3.8 μg/mL for steviolbioside versus 7.5 μg/mL for stevioside [1].

antitubercular Mycobacterium tuberculosis MIC

Steviolbioside Provides Sweetness Without Bitterness, a Key Sensory Differentiator from Stevioside

Sensory evaluation demonstrates that steviolbioside solutions exhibit sweet taste without bitterness, in direct contrast to stevioside which is associated with a bitter aftertaste. The sweetness intensity of steviolbioside was quantified as 44 times sweeter than 0.5% sucrose solution and 18.51 times sweeter than 10% sucrose solution [1].

sweetness bitterness sensory analysis

Steviolbioside Enables 90% Enzymatic Production Yield from Stevioside in 6 Hours Under Optimized Biocatalytic Conditions

A β-galactosidase from Kluyveromyces lactis specifically catalyzes the hydrolysis of the C19 glycosyl ester linkage of stevioside to yield steviolbioside. In a packed bed reactor with reaction coupling separation, a production yield of 90% was achieved within 6 hours [1].

biocatalysis enzymatic hydrolysis process yield

γ-Cyclodextrin Complexation Increases Steviolbioside Aqueous Solubility by 31-Fold and Oral Bioavailability by 2.4-Fold

Steviolbioside exhibits poor intrinsic aqueous solubility, a limitation common to many steviol glycosides. Complexation with γ-cyclodextrin in a 1:1 inclusion complex increases solubility by 31-fold. In vivo pharmacokinetic studies demonstrate that this γ-CD/Sbio complex achieves a 2.4-fold increase in Cmax and AUC compared to uncomplexed steviolbioside [1].

solubility bioavailability cyclodextrin complexation

Steviolbioside Lacks Antihyperglycemic Effect in Diabetic Rat Models, a Key Contrast to Stevioside's Glucose-Lowering Activity

In an intraperitoneal glucose tolerance test (IPGTT) using streptozotocin/nicotinamide-induced diabetic Wistar rats, acute intraperitoneal or 28-day chronic oral administration of 20 mg/kg steviolbioside produced no antihyperglycemic effect. This contrasts with published data showing that stevioside exerts a significant glucose-lowering effect in similar models [1].

antihyperglycemic diabetes steviol glycosides

Steviolbioside (CAS 41093-60-1): Validated Application Scenarios for Procurement and Research Prioritization


Antitubercular Drug Discovery: Superior In Vitro Potency Scaffold

Steviolbioside's 2× greater in vitro antitubercular potency (MIC 3.8 μg/mL) against M. tuberculosis H37Rv relative to stevioside makes it a preferred starting scaffold for medicinal chemistry optimization and derivatization programs targeting novel antimycobacterial agents [4]. The compound's glycosidic structure also enables conjugation with hydrazide moieties to further enhance activity.

Enzymatic Process Development: High-Yield Biocatalytic Substrate

Steviolbioside serves as a critical intermediate in enzymatic cascades for steviol glycoside production. Its 90% yield from stevioside in 6 hours using β-galactosidase demonstrates its utility as a process-validated substrate for biocatalytic manufacturing of rare and high-value steviol derivatives [4].

Clean-Taste Natural Sweetener Formulation

Steviolbioside's demonstrated sweetness without bitterness, quantified at 44× (0.5% sucrose) and 18.51× (10% sucrose), positions it for use in premium food and beverage applications where stevioside's bitter aftertaste is unacceptable. Organoleptic testing confirms that products formulated with 50% steviolbioside sugar replacement maintain sensory parity with full-sugar controls [4].

Bioavailability-Enhanced Nutraceutical Formulation

Formulators developing steviolbioside-based nutraceuticals can leverage γ-cyclodextrin complexation to overcome intrinsic solubility and bioavailability limitations. The 31-fold solubility enhancement and 2.4-fold oral bioavailability increase (Cmax and AUC) achieved with γ-CD/Sbio inclusion complexes provide a validated delivery strategy for improving in vivo exposure [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Steviolbioside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.